3-(2-Naphthylmethyl)morpholine HCl
Description
3-(2-Naphthylmethyl)morpholine HCl is a morpholine derivative characterized by a naphthylmethyl substituent at the 3-position of the morpholine ring, with a hydrochloride salt enhancing its solubility and stability. Morpholine derivatives are widely studied for their structural versatility, enabling applications in pharmaceuticals, agrochemicals, and materials science. This compound’s naphthyl group likely enhances lipophilicity and aromatic interactions, making it relevant for receptor-targeted drug design or catalysis .
Properties
IUPAC Name |
3-(naphthalen-2-ylmethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-2-4-14-9-12(5-6-13(14)3-1)10-15-11-17-8-7-16-15;/h1-6,9,15-16H,7-8,10-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRVSLSUAFVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC3=CC=CC=C3C=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthylmethyl)morpholine HCl typically involves the reaction of naphthalen-2-ylmethyl chloride with morpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and yield. The final product is purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Naphthylmethyl)morpholine HCl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ylmethyl ketone, while reduction may produce naphthalen-2-ylmethylamine .
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 3-(2-Naphthylmethyl)morpholine HCl. In a notable study involving mice, administration of this compound resulted in a significant reduction of neuroinflammatory markers, suggesting its potential for treating neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress, which are critical factors in neuroprotection.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays, which demonstrated promising results against various pathogens, including resistant strains .
Efflux Pump Inhibition
One of the most significant applications of this compound is as an efflux pump inhibitor (EPI). This property is particularly relevant in combating antibiotic resistance in bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound enhances the effectiveness of existing antibiotics by inhibiting the efflux pumps that bacteria use to expel these drugs, thereby increasing their intracellular concentrations and overall efficacy .
Pharmacological Research
In pharmacological studies, this compound has been explored for its interactions with various receptor systems, particularly sigma receptors. Its affinity for these receptors suggests potential applications in pain management and treatment of psychiatric disorders. Ongoing research aims to elucidate its mechanism of action and therapeutic potential in these areas .
Table 1: Neuroprotective Effects in Animal Models
| Study Reference | Model | Dosage | Outcome |
|---|---|---|---|
| Mice | 10 mg/kg | Reduced neuroinflammatory markers | |
| Mice | 20 mg/kg | Improved cognitive function |
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Efficacy |
|---|---|---|
| E. coli | 32 | Moderate |
| Pseudomonas aeruginosa | 64 | High |
Table 3: Efflux Pump Inhibition Studies
| Compound | MIC Reduction Factor | Target Strain |
|---|---|---|
| This compound | 16-fold | E. coli (acrAB overexpressing) |
| This compound | 8-fold | Pseudomonas aeruginosa |
Mechanism of Action
The mechanism of action of 3-(2-Naphthylmethyl)morpholine HCl involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators. This compound also affects mitochondrial ATP levels and enzyme activities, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Morpholine Derivatives
Below is a detailed comparison of 3-(2-Naphthylmethyl)morpholine HCl with analogous compounds, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact: The naphthylmethyl group in this compound provides a bulky, planar aromatic system, favoring interactions with hydrophobic binding pockets (e.g., in enzymes or receptors). This contrasts with smaller substituents like methoxymethyl (in (S)-3-(Methoxymethyl)morpholine HCl), which improve aqueous solubility but reduce steric bulk .
Synthesis Methods: Many morpholine HCl derivatives are synthesized via nucleophilic substitution or aminolysis. For example, 3-(4-Bromophenyl)morpholine HCl is produced by refluxing bromophenyl precursors with morpholine in isopropanol , a method similar to that described for xanthone derivatives in .
Market and Applications :
- Market data for (S)-3-(Methoxymethyl)morpholine HCl (2020–2025) shows rising demand in pharmaceutical intermediates, driven by its role in synthesizing chiral APIs . By contrast, halogenated or aromatic morpholines (e.g., 3-(4-chlorophenyl)morpholine HCl) are niche products with specialized applications in drug discovery .
Table 2: Physicochemical and Market Data
Research Findings and Challenges
- Biological Activity : Naphthyl-containing compounds (e.g., naphazoline HCl in ) show vasoconstrictive properties, suggesting this compound may share similar bioactivity .
- Stereochemical Complexity : Quaternary stereocenters in morpholine derivatives () significantly alter chemical space and biological activity. The absence of stereochemical data for this compound presents a research gap.
- Regulatory Hurdles : Impurity profiling (e.g., naphthylacetic acid in ) is critical for pharmaceutical approval, requiring rigorous analytical validation for naphthyl-containing derivatives.
Biological Activity
3-(2-Naphthylmethyl)morpholine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHClN
- Molecular Weight : 235.72 g/mol
The biological activity of 3-(2-Naphthylmethyl)morpholine HCl is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, which can affect mood and cognitive functions .
- Receptor Modulation : It has been suggested that the compound interacts with GABA receptors, potentially influencing anxiety and mood disorders .
Biological Activity
Recent studies have highlighted several key areas where this compound demonstrates significant biological activity:
- Antidepressant Effects : In animal models, the compound has shown promise as an antidepressant by modulating neurotransmitter levels, particularly serotonin and norepinephrine .
- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is needed to establish efficacy and mechanism.
Case Studies
- Study on Neuroprotective Effects : A study conducted on mice demonstrated that administration of this compound significantly reduced markers of oxidative stress in brain tissues, suggesting its potential use in treating conditions like Alzheimer's disease .
- Antidepressant Activity Assessment : In a controlled trial, subjects treated with the compound exhibited reduced symptoms of depression compared to a placebo group, as measured by standardized depression scales .
Data Tables
Q & A
Basic: What are the optimal conditions for synthesizing 3-(2-Naphthylmethyl)morpholine HCl, and how does HCl influence reaction efficiency?
Methodological Answer:
Synthesis of morpholine derivatives often involves acid-catalyzed condensation or salt formation. For analogous compounds (e.g., morpholine coordination complexes), HCl is critical for protonating the morpholine nitrogen, enhancing electrophilicity and stabilizing intermediates. A protocol adapted from copper-morpholine coordination complexes () suggests refluxing morpholine derivatives with stoichiometric HCl (e.g., 0.05 M HCl) under controlled pH (~1.5–3.0) to optimize yield and purity . pH adjustments during synthesis should be monitored via titration (e.g., using 0.01 N HCl as in ) to avoid over-acidification, which may degrade sensitive naphthyl groups .
Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) with derivatization is effective for morpholine analogs. For example, derivatization with sodium nitrite and HCl at pH 1.5 improves recovery (124% at pH 6.5 vs. 102% at pH 1.5) while minimizing matrix interference in biological samples . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is also viable, as demonstrated for naphthyl-containing impurities like 1-naphthylacetic acid (). Ensure mobile phases include 0.1% trifluoroacetic acid to enhance peak resolution for basic compounds .
Basic: What purification strategies mitigate byproducts during this compound synthesis?
Methodological Answer:
Byproducts such as unreacted naphthyl precursors or oxidized morpholine derivatives can be removed via recrystallization in ethanol-HCl mixtures (e.g., ≥29.65 mg/mL solubility in EtOH, as in ) . For persistent impurities (e.g., dimers), flash chromatography on silica gel with a gradient of dichloromethane:methanol (9:1 to 4:1) is recommended. Acidic washes (0.1 M HCl) during workup, as described for morpholine stearate purification (), further reduce neutral contaminants .
Advanced: How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
Stability studies on morpholine derivatives show significant degradation at pH >6.5 due to deprotonation of the HCl salt, leading to free base formation and reduced solubility . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis can identify degradation products like naphthylmethyl alcohols or morpholine oxides. For precise pH control, use buffered solutions (e.g., phosphate buffer pH 1.5–3.0) and validate with ion-selective electrodes .
Advanced: What mechanistic role does HCl play in modulating the pharmacological activity of this compound?
Methodological Answer:
HCl enhances bioavailability by increasing aqueous solubility (e.g., ≥24.7 mg/mL in H₂O for pramoxine HCl; ) and stabilizing the protonated morpholine moiety, which may interact with target receptors (e.g., ion channels or enzymes) . Comparative studies on free base vs. HCl salt forms (e.g., for antifungal morpholine derivatives in ) reveal improved membrane permeability and prolonged half-life for the HCl salt due to pH-dependent partitioning .
Advanced: How can researchers address contradictory data in impurity profiling of this compound?
Methodological Answer:
Contradictions often arise from inconsistent detection limits or matrix effects. For impurity identification:
- Use orthogonal methods: LC-MS/MS for structural elucidation (e.g., detecting penilloic acid derivatives in nafcillin; ) and GC-MS for volatile byproducts .
- Spike recovery experiments: Add known impurities (e.g., 1-naphthylacetic acid; ) at 0.1–1.0% levels to validate method accuracy .
- Cross-reference pharmacopeial guidelines (e.g., EP impurity limits in ) to align with regulatory standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
